molecular formula C12H8N4O3 B2790125 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid CAS No. 1219546-90-3

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

Cat. No.: B2790125
CAS No.: 1219546-90-3
M. Wt: 256.221
InChI Key: MTAJLWNQZJKZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid (CAS: 1219546-90-3) is a heterocyclic compound with the molecular formula C₁₂H₈N₄O₃ and a molecular weight of 256.22 g/mol . Its structure features a benzoic acid moiety linked via an ether bond to the 6-position of a [1,2,4]triazolo[4,3-b]pyridazine core.

The synthesis of related triazolopyridazine derivatives often involves Mitsunobu reactions or nucleophilic substitution steps. For example, describes the replacement of benzamidine groups with triazolopyridazine moieties to modulate biological activity .

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-12(18)8-1-3-9(4-2-8)19-11-6-5-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJLWNQZJKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid typically involves the formation of the triazole and pyridazine rings followed by their fusion and subsequent attachment to the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which can then be fused with a pyridazine ring through further cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted benzoic acid derivatives .

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamidine vs. Triazolopyridazine Derivatives
  • Benzamidine Analogs: Compounds like N-benzyl-N-(2-((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides (e.g., compound 1 in ) exhibit dual thrombin inhibitory and fibrinogen receptor antagonistic activities. However, replacing the benzamidine group with a triazolopyridazine moiety (e.g., derivatives 14–17) abolishes thrombin inhibition (Ki > 300 μM) and fibrinogen receptor binding (IC₅₀ > 100 μM) .
  • Triazolopyridazine Derivatives : Despite losing anticoagulant activity, ester forms (e.g., R₂ = Et ) of triazolopyridazine derivatives demonstrate antiproliferative activity against endothelial and tumor cells, highlighting the role of lipophilic groups in enhancing cell permeability .
Positional Isomerism: Para vs. Meta Substitution

Antimicrobial Triazolopyridazine Derivatives

describes a series of 3,6-diaryl-substituted triazolopyridazines (e.g., compounds 6b , 7b , 8b ) with potent antibacterial and antifungal activities. For instance:

  • 6b (3,6-di(4’-tolyl)) showed activity against Staphylococcus aureus and Escherichia coli comparable to ampicillin.
  • 7b (3-(4’-tolyl)-6-(2’,4’-dimethylphenyl)) exhibited antifungal activity against Candida albicans .

BRD4 Bromodomain Inhibitors

highlights triazolopyridazine derivatives (e.g., compounds 6–12 ) as BRD4 bromodomain inhibitors . These compounds feature indole or piperidine substituents, which engage in hydrogen bonding with BRD4’s acetyl-lysine binding site. The benzoic acid group in the target compound could mimic these interactions via its carboxylate anion, though direct evidence is lacking .

Acetic Acid vs. Benzoic Acid Derivatives

  • ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid (CAS: 842972-47-8) has a shorter carbon chain and lower molecular weight (198.15 g/mol ) compared to the benzoic acid analog. The acetic acid moiety may offer reduced steric hindrance but weaker binding affinity due to the absence of an aromatic ring .

Key Data Tables

Table 2: Impact of Substituents on Activity

Substituent Type Example Compound Activity Profile
Benzamidine Compound 1 () Thrombin inhibition, fibrinogen antagonism
Triazolopyridazine (ester) Derivatives 14–17 Antiproliferative (IC₅₀ < 10 μM)
Aryl (e.g., 4’-tolyl) 6b () Antimicrobial (MIC ~2–8 μg/mL)
Carboxylic acid (para) Target compound Potential antiproliferative (requires esterification)

Research Findings and Implications

  • Antiproliferative Activity: Ester derivatives of triazolopyridazines show enhanced cell entry and activity compared to free acids.
  • Enzyme Inhibition : The loss of thrombin inhibition in triazolopyridazine derivatives suggests that the benzoic acid analog is unlikely to retain this activity unless modified with basic groups .
  • Structural Optimization : Electron-withdrawing groups (e.g., benzoic acid) may improve target binding but require balancing with lipophilicity for bioavailability .

Biological Activity

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a triazole ring with a pyridazine moiety and a benzoic acid group. Its molecular formula is C10_{10}H8_{8}N4_{4}O3_{3}, with a molecular weight of approximately 224.24 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.6 - 23.9
HCT-11619.7
A5490.83
HeLa2.85

The compound's mechanism of action appears to involve the inhibition of specific kinases and the induction of apoptosis in cancer cells. For instance, it has shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It inhibits c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effects of various triazole derivatives, including this compound. The results indicated that the compound significantly inhibited MCF-7 cell proliferation by inducing apoptosis at IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antioxidant Activity : Another study assessed the antioxidant properties of this compound using DPPH and ABTS assays. The findings revealed that it exhibited considerable scavenging activity against free radicals, indicating potential protective effects against oxidative stress-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.